molecular formula C9H12FN3O2 B11786295 tert-Butyl (2-fluoropyrimidin-4-yl)carbamate

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate

Cat. No.: B11786295
M. Wt: 213.21 g/mol
InChI Key: CBAPNKPBQJEKSH-UHFFFAOYSA-N
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Description

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate is a fluorinated pyrimidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position of the pyrimidine ring. The compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules . Its structure comprises a six-membered pyrimidine ring with a fluorine substituent at position 2 and a Boc-protected amine at position 4. The fluorine atom’s electronegativity and small size significantly influence the compound’s electronic properties, reactivity, and intermolecular interactions, making it a critical building block in medicinal chemistry.

Properties

Molecular Formula

C9H12FN3O2

Molecular Weight

213.21 g/mol

IUPAC Name

tert-butyl N-(2-fluoropyrimidin-4-yl)carbamate

InChI

InChI=1S/C9H12FN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

CBAPNKPBQJEKSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-fluoropyrimidin-4-yl)carbamate typically involves the reaction of 2-fluoropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-fluoropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by affecting its stability and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

The following table summarizes key structural analogs of tert-Butyl (2-fluoropyrimidin-4-yl)carbamate, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
This compound C₉H₁₁FN₃O₂ 213.21 (calculated) 2-F, 4-Boc Kinase inhibitor intermediate
tert-Butyl (2-chloropyrimidin-4-yl)carbamate C₉H₁₂ClN₃O₂ 229.66 2-Cl, 4-Boc Pharmaceutical intermediate
tert-Butyl 4-methylpyridin-2-ylcarbamate C₁₁H₁₆N₂O₂ 208.26 (calculated) Pyridine ring, 4-CH₃, 2-Boc Crystal structure with N–H···N hydrogen bonds
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-F, 4-OH, 6-CH₃, 2-Boc Hazardous material; acute toxicity noted
Key Observations:

Fluorine vs. Chlorine Substituents: The 2-fluoro derivative (MW 213.21) is lighter than its 2-chloro analog (MW 229.66). In kinase inhibitor synthesis, fluorine’s electron-withdrawing effect improves binding affinity to target enzymes, whereas chlorine’s bulkiness may reduce bioavailability .

Pyrimidine vs. Pyridine Scaffolds :

  • tert-Butyl 4-methylpyridin-2-ylcarbamate (pyridine-based) exhibits distinct crystallographic behavior, forming dimers via N–H···N hydrogen bonds . In contrast, pyrimidine-based analogs like the 2-fluoro derivative likely engage in different intermolecular interactions due to the presence of two nitrogen atoms in the ring.

The hydroxyl group introduces polarity but reduces stability under acidic conditions.

Stability and Physicochemical Properties

  • Stability : The Boc group in all analogs is acid-labile, but electron-withdrawing substituents (e.g., F, Cl) accelerate hydrolysis under acidic conditions.
  • Solubility : Fluorine’s hydrophobicity reduces aqueous solubility compared to hydroxyl- or methyl-substituted analogs .

Biological Activity

Tert-butyl (2-fluoropyrimidin-4-yl)carbamate is a compound belonging to the carbamate class, characterized by a tert-butyl group and a fluorinated pyrimidine moiety. Its unique structure lends itself to significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, enzyme inhibition, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₀F₁N₃O₂
  • Molecular Weight : 215.22 g/mol
  • Structural Features :
    • Pyrimidine ring with a fluorine substituent at the 2-position
    • Carbamate functional group

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The fluorinated pyrimidine structure enhances its lipophilicity, potentially improving bioavailability and facilitating interactions with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can modulate cellular responses.
  • Receptor Binding : It exhibits binding affinity to specific receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Activity

Research indicates that this compound demonstrates significant biological activity in several areas:

  • Anticancer Activity : Studies have suggested its potential as an anticancer agent by inhibiting pathways critical for tumor growth.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, particularly through cytokine regulation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Properties
Tert-butyl N-{2-[(6-chloropyrimidin-4-yl)amino]ethyl}carbamateChlorine instead of fluorineDifferent reactivity profile
Tert-butyl N-{2-[(5-fluoropyrimidin-4-yl)amino]ethyl}carbamateFluorine at position 5Variability in biological activity
Tert-butyl N-{2-(pyrimidin-4-yl)amino}ethyl}carbamateNo halogen substitutionBroader spectrum of activity

The presence of fluorine in the structure enhances lipophilicity and potentially improves the compound's bioavailability compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inhibition Studies : Research utilizing surface plasmon resonance has demonstrated that modifications to the pyrimidine ring significantly affect binding efficiency and selectivity against target enzymes.
  • In Vivo Studies : Animal models have been employed to assess the compound's efficacy in reducing tumor size and modulating immune responses. For instance, dosing in murine models has shown promising results in decreasing IL-6 levels post-stimulation .
  • Pharmacokinetic Evaluations : Studies have assessed the pharmacokinetics of the compound, revealing favorable absorption characteristics that support its potential as a therapeutic agent.

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